molecular formula C17H17FN4O2 B12242800 6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole

6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole

Cat. No.: B12242800
M. Wt: 328.34 g/mol
InChI Key: ZPSHSMYVRPZXSQ-UHFFFAOYSA-N
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Description

6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole is a complex organic compound that features a benzoxazole core substituted with a fluoro group and a pyrrolidinyl group linked to a methylpyridazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boronic acid derivative with a halogenated benzoxazole under palladium catalysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and the implementation of continuous flow techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or pyrrolidinyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

6-fluoro-2-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H17FN4O2/c1-11-2-5-16(21-20-11)23-10-12-6-7-22(9-12)17-19-14-4-3-13(18)8-15(14)24-17/h2-5,8,12H,6-7,9-10H2,1H3

InChI Key

ZPSHSMYVRPZXSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(C2)C3=NC4=C(O3)C=C(C=C4)F

Origin of Product

United States

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